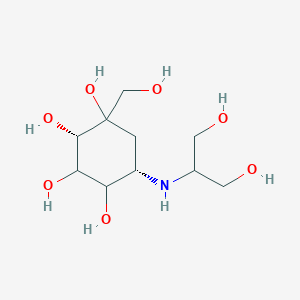

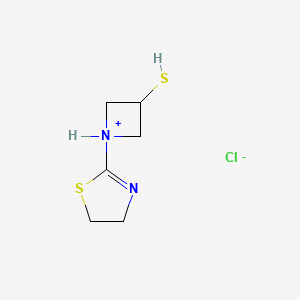

![molecular formula C20H27N5O5 B7907906 but-2-enedioic acid;1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine](/img/structure/B7907906.png)

but-2-enedioic acid;1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine

Descripción general

Descripción

El maleato de tegaserod es un compuesto que actúa como agonista selectivo del receptor de serotonina, específicamente dirigido al receptor 5-HT4. Se utiliza principalmente en el tratamiento del síndrome de intestino irritable con estreñimiento (SII-E) y el estreñimiento idiopático crónico. El maleato de tegaserod también ha mostrado potencial en el tratamiento de ciertos tipos de cáncer, como el cáncer gástrico .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El maleato de tegaserod se puede sintetizar mediante la condensación de 5-metoxil-3-formilindol con aminoguanidina . El proceso implica los siguientes pasos:

- Reaccionar 5-metoxilindol-3-carbaldehído con N-pentil-N’-aminoguanidina hidroiodato.

- Aislar el intermedio sólido, 3-(5-metoxil-1H-indol-3-ilmetileno)-N-pentilcarbazimidamida hidroiodato.

- Convertir el intermedio en maleato de tegaserod reaccionándolo con ácido maleico .

Métodos de producción industrial

La producción industrial del maleato de tegaserod implica rutas sintéticas similares pero a mayor escala. El proceso incluye el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El maleato de tegaserod experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: El compuesto se somete a hidrólisis en el estómago, lo que es un paso crucial en su vía metabólica.

Conjugación: Después de la oxidación, el tegaserod se conjuga para formar glucurónidos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen oxígeno molecular y enzimas del citocromo P450.

Hidrólisis: Las condiciones ácidas en el estómago facilitan la hidrólisis.

Conjugación: Las enzimas como las UDP-glucuronosiltransferasas están involucradas en el proceso de conjugación.

Principales productos formados

Ácido 5-metoxilindol-3-carboxílico: El metabolito principal formado mediante la oxidación.

Glucurónidos: Productos conjugados formados después de la oxidación.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El maleato de tegaserod actúa como agonista en los receptores 5-HT4 en el tracto gastrointestinal. Al activar estos receptores, estimula la liberación de neurotransmisores como el péptido relacionado con el gen de la calcitonina de las neuronas sensoriales. Esta activación conduce a un aumento de la motilidad gastrointestinal, un reflejo peristáltico mejorado y una sensibilidad visceral reducida . Además, se ha descubierto que el maleato de tegaserod inhibe la vía de señalización MEK1/2-ERK1/2, que es crucial en la proliferación de ciertas células cancerosas .

Comparación Con Compuestos Similares

El maleato de tegaserod es único debido a su actividad agonista selectiva en el receptor 5-HT4 y su actividad antagonista adicional en el receptor 5-HT2B . Compuestos similares incluyen:

Prucaloprida: Otro agonista del receptor 5-HT4 utilizado para tratar el estreñimiento crónico.

Metoclopramida: Un antagonista de la dopamina con cierta actividad agonista del receptor 5-HT4, utilizado para tratar las náuseas y la gastroparesia.

El maleato de tegaserod destaca por su doble actividad sobre los receptores de serotonina y sus posibles propiedades anticancerígenas .

Propiedades

IUPAC Name |

but-2-enedioic acid;1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O.C4H4O4/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15;5-3(6)1-2-4(7)8/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21);1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDDZSSEAVLMRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189188-57-6 | |

| Record name | (Z)-but-2-enedioic acid;1-[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

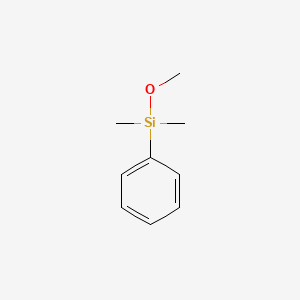

![potassium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide](/img/structure/B7907824.png)

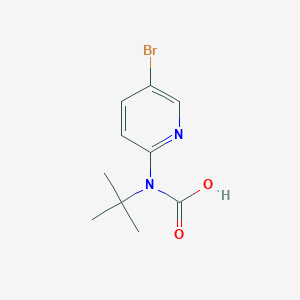

![Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane](/img/structure/B7907830.png)

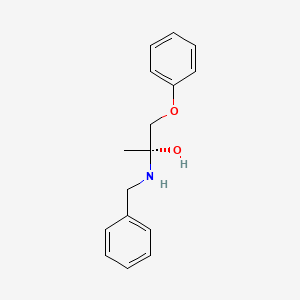

![calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate](/img/structure/B7907851.png)

![(5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B7907886.png)

![cis-Bromo-ester [cis-2-(2,4-Dichlorophenyl)-2-bromomethyl-4-(benzoyloxy)-methyl-1,3-dioxalane]](/img/structure/B7907890.png)

![(1S,3S,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7907914.png)

![(3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B7907919.png)